1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopropane ring, a cyclobutyl group, and a sulfonyl chloride functional group. The ethoxy and dimethyl substituents on the cyclobutyl ring add to its complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl alcohol or ethyl halides.
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced through sulfonation reactions using chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride depends on its chemical reactivity and interactions with other molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-sulfonyl chloride: Lacks the cyclobutyl and ethoxy substituents.
Cyclobutyl sulfonyl chloride: Lacks the cyclopropane ring and ethoxy substituent.
Ethoxycyclobutane: Lacks the sulfonyl chloride group and cyclopropane ring.
Uniqueness
1-(3-Ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride is unique due to its combination of a cyclopropane ring, a cyclobutyl group, and a sulfonyl chloride functional group
Properties
Molecular Formula |
C11H19ClO3S |
---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
1-(3-ethoxy-2,2-dimethylcyclobutyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-4-15-9-7-8(10(9,2)3)11(5-6-11)16(12,13)14/h8-9H,4-7H2,1-3H3 |
InChI Key |
KCXOPYAXDWBWFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1(C)C)C2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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